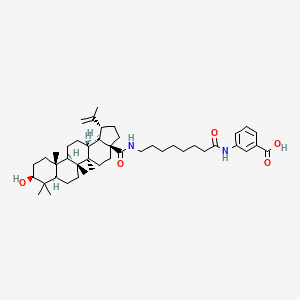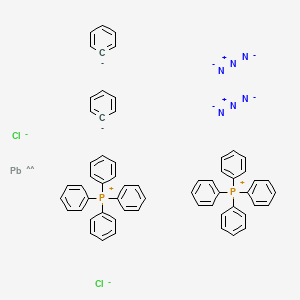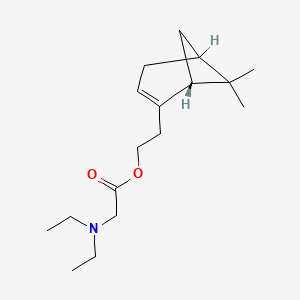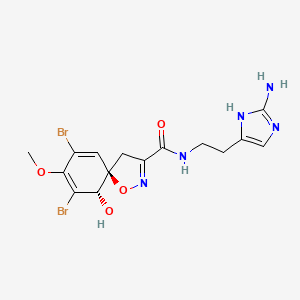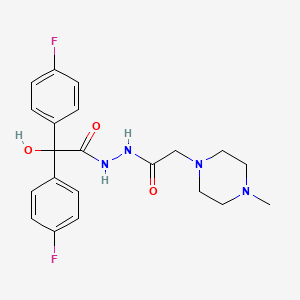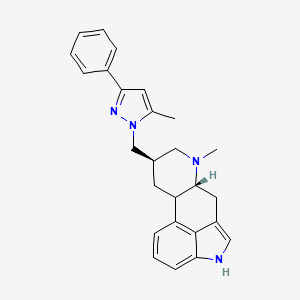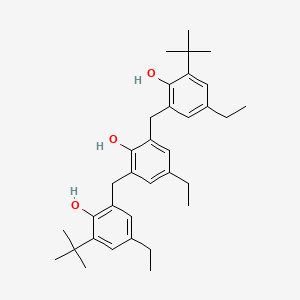
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2-chlorophenyl group at the 3-position and an amine group at the 4-position, along with a hydrochloride salt form. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under aqueous conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other substituents using appropriate reagents and conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various pyrazole derivatives, which are important intermediates in organic synthesis.
Industry: In the industrial sector, the compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. For example, pyrazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxamide: This compound has a carboxamide group at the 4-position instead of an amine group.
3-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of an amine group.
1H-Pyrazole-4-carbonitrile: This compound has a carbonitrile group at the 4-position instead of an amine group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt form, which may influence its solubility, stability, and biological activity.
Propiedades
Número CAS |
91857-47-5 |
|---|---|
Fórmula molecular |
C9H9Cl2N3 |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9;/h1-5H,11H2,(H,12,13);1H |
Clave InChI |
NCZJHCLTSJOWAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=NN2)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


